N-Hexanoyl-NBD-phytosphingosine N-Hexanoyl-NBD-phytosphingosine
Brand Name: Vulcanchem
CAS No.:
VCID: VC0212253
InChI:
SMILES:
Molecular Formula: C30H51N5O7
Molecular Weight: 594

N-Hexanoyl-NBD-phytosphingosine

CAS No.:

Cat. No.: VC0212253

Molecular Formula: C30H51N5O7

Molecular Weight: 594

* For research use only. Not for human or veterinary use.

N-Hexanoyl-NBD-phytosphingosine -

Specification

Molecular Formula C30H51N5O7
Molecular Weight 594
Appearance Unit:100ugPurity:98+%Physical solid

Introduction

Chemical Structure and Properties of N-Hexanoyl-NBD-Phytosphingosine

N-Hexanoyl-NBD-phytosphingosine (CAS: 477239-93-3) is characterized by a phytosphingosine backbone (t18:0) acylated with a hexanoic acid (C6:0) at the amino group and a 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) fluorophore attached via an aminocaproyl linker. The canonical SMILES representation is:
O=C(CCCCCNC1=CC=C([N+]([O-])=O)C2=NON=C12)N[C@H](CO)[C@@H](O)[C@H](O)CCCCCCCCCCCCCC
Its molecular formula is C30H51N5O7\text{C}_{30}\text{H}_{51}\text{N}_5\text{O}_7, with a molecular weight of 593.8 g/mol .

Physicochemical Properties

  • Solubility: Soluble in chloroform:methanol (2:1) and methanol .

  • Storage: Stable at -20°C for up to 1 month or -80°C for 6 months .

  • Fluorescence: Excitation/emission maxima at 465/530 nm, ideal for fluorescence microscopy and HPLC detection .

Biosynthesis and Metabolic Pathways

N-Hexanoyl-NBD-phytosphingosine serves as a precursor in the de novo sphingolipid biosynthesis pathway. Upon cellular uptake, it undergoes sequential modifications:

  • Acylation and Desaturation: The compound is metabolized to dihydroceramide (DH-Cer) via ceramide synthases (CerS). Subsequent desaturation by dihydroceramide desaturase (Des1) introduces a double bond, forming ceramide (Cer) .

  • Headgroup Addition: Ceramide is converted to sphingomyelin (SM) via sphingomyelin synthase or to glucosylceramide (GlcCer) by glucosylceramide synthase. In HT29 cells, 38% of N-Hexanoyl-NBD-phytosphingosine remains as DH-Cer after 24 hours, while 30.8% is converted to DH-GlcCer .

Desaturation Efficiency Across Cell Lines

Cell LineDH-Cer (%)Cer (%)Desaturation (%)
HT2938.00.71.7
NRK47.31.02.0
HL-6066.70.20.3

Data adapted from Nikolova-Karakashian et al. (1997) .

Intracellular Trafficking and Localization

Fluorescence microscopy studies reveal that N-Hexanoyl-NBD-phytosphingosine predominantly localizes to the Golgi apparatus in fibroblasts and epithelial cells . This localization aligns with its role in glycosphingolipid synthesis, as the Golgi houses enzymes like glucosylceramide synthase. The NBD fluorophore’s polarity restricts its spontaneous translocation between membrane leaflets, making it a reliable marker for tracking anterograde lipid transport .

Key Metabolic Products in HT29 Cells

ProductPercentage of Total
DH-SM20.0%
SM0.4%
DH-GlcCer30.8%
GlcCer4.1%

Data derived from HPLC and HPTLC analyses .

Applications in Sphingolipid Research

Mechanistic Studies on Desaturase Activity

N-Hexanoyl-NBD-phytosphingosine has been instrumental in characterizing Des1 kinetics. In vitro assays using rat liver microsomes show that desaturation efficiency decreases with longer fatty acyl chains, with C6-NBD-DH-Cer exhibiting higher activity than C18 analogs . This substrate specificity underscores the enzyme’s preference for short-chain ceramides.

Membrane Asymmetry and Transporter Interactions

Studies in yeast mutants (e.g., pdr5Δ) demonstrate that disruptions in glycerophospholipid floppases (e.g., Pdr5p) upregulate Rsb1p, a sphingoid long-chain base transporter. This cross-talk highlights how sphingolipid asymmetry influences glycerophospholipid distribution—a phenomenon observable using fluorescent analogs .

Pathogen-Host Interactions

In Magnaporthe oryzae, the fungal pathogen of rice, sphingolipid intermediates like phytosphingosine regulate appressorium formation. N-Hexanoyl-NBD-phytosphingosine analogs enable visualization of ceramide accumulation during infection, linking sphingolipid metabolism to pathogenic development .

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column effectively separates N-Hexanoyl-NBD-phytosphingosine derivatives. Mobile phases containing methanol/water/phosphoric acid (850:150:1.5, v/v/v) resolve species such as DH-SM, DH-GlcCer, and DH-LacCer with retention times between 8–22 minutes .

Enzymatic Degradation Assays

Sphingomyelinase treatment of DH-SM yields N-Hexanoyl-NBD-Cer, confirming metabolic pathways. Similarly, β-glucosidase digestion of DH-GlcCer produces fluorescent ceramide, validated via thin-layer chromatography .

Challenges and Limitations

While N-Hexanoyl-NBD-phytosphingosine is invaluable for tracking sphingolipid dynamics, its short acyl chain and fluorescent tag may alter natural lipid behavior. For instance, the NBD group’s polarity can impede transmembrane flipping, potentially skewing trafficking studies . Additionally, the compound’s susceptibility to photobleaching limits long-term imaging applications .

Future Directions

Emerging techniques like click chemistry-enabled sphingolipid analogs (e.g., ω-azido-C6-ceramide) offer enhanced stability and compatibility with super-resolution microscopy. Coupling these tools with N-Hexanoyl-NBD-phytosphingosine could elucidate real-time sphingolipid-protein interactions in pathogens like Neisseria meningitidis, which exploit host sphingolipids for invasion .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator